molecular formula C14H12N2O6 B3055165 4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid CAS No. 6326-53-0

4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid

Cat. No.: B3055165
CAS No.: 6326-53-0
M. Wt: 304.25 g/mol
InChI Key: WOHMDLCTSDBBPM-UHFFFAOYSA-N
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Description

4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid (C₁₆H₁₄N₂O₆) is a biphenyl-derived compound featuring two amino (-NH₂), two hydroxyl (-OH), and two carboxylic acid (-COOH) groups symmetrically positioned on the biphenyl core. This unique arrangement of functional groups imparts versatile coordination capabilities, making it a candidate for applications in metal-organic frameworks (MOFs), catalysis, and biodegradable polymers. The amino and hydroxyl groups enhance its ability to form hydrogen bonds and coordinate with metal ions, while the carboxylic acid groups enable strong interactions with metal clusters in MOF synthesis .

Properties

IUPAC Name

5-amino-2-(4-amino-2-carboxy-5-hydroxyphenyl)-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c15-9-1-7(13(19)20)5(3-11(9)17)6-4-12(18)10(16)2-8(6)14(21)22/h1-4,17-18H,15-16H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHMDLCTSDBBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)C(=O)O)C2=CC(=C(C=C2C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283247
Record name NSC30650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-53-0
Record name NSC30650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC30650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid typically involves the reduction of 3-nitrobenzoic acid with zinc dust and sodium hydroxide solution to form a hydrazo compound. This intermediate is then rearranged using hydrochloric acid to form the dihydrochloride salt, which is subsequently converted to the desired product .

Chemical Reactions Analysis

4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

    Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules

Biological Activity

The compound 4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid (often referred to as DADHBA) is a significant organic molecule with various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DADHBA is characterized by its biphenyl structure with two amino groups and two hydroxyl groups, along with two carboxylic acid functional groups. This unique structure contributes to its reactivity and biological interactions.

Chemical Structure

  • Molecular Formula : C14_{14}H14_{14}N2_2O6_{6}
  • Molecular Weight : 306.27 g/mol
  • IUPAC Name : 4,4'-Diamino-5,5'-dihydroxy-2,2'-biphenyl-2,2'-dicarboxylic acid

Antioxidant Activity

DADHBA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular environments. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

Studies have shown that DADHBA possesses antimicrobial properties against various pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Candida albicans30 µg/mL

Anticancer Activity

DADHBA has demonstrated promising anticancer activity in vitro against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells:

  • IC50_{50} : 15 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

In vitro studies showed that DADHBA reduced TNF-alpha levels by up to 70% at a concentration of 10 µg/mL compared to control groups.

The biological activities of DADHBA can be attributed to several mechanisms:

  • Antioxidant Mechanism : DADHBA donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
  • Apoptosis Induction : Activation of caspase pathways in cancer cells leads to programmed cell death.
  • Cytokine Inhibition : DADHBA interferes with signaling pathways that promote inflammation.

Comparison with Similar Compounds

Research Findings and Data

CO₂ Adsorption in MOFs :

  • Al-MOFs incorporating 15% BipyDC (2,2′-bipyridine-5,5′-dicarboxylic acid) showed a 22% increase in CO₂ uptake compared to pure BPDC frameworks, attributed to enhanced Lewis acid-base interactions . The target compound’s amino groups could further improve adsorption via chemisorption mechanisms.

Thermal Stability :

  • BFDCA-based polymers decompose at 260–267°C, comparable to BPDC-derived materials (250–280°C) but with superior biodegradability .

Electrochemical Performance :

  • Ru(II) complexes with bipyridine-4,4′-dicarboxylic acid achieve 11.5% solar-to-energy conversion efficiency in dye-sensitized solar cells, outperforming carboxylate-free analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid
Reactant of Route 2
4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid

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